5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol)
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Overview
Description
5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is a complex organic compound featuring a unique structure that includes purine rings, disulfide linkages, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) typically involves multiple steps:
Formation of Purine Rings: The purine rings are synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Disulfide Linkage Formation: The disulfide bonds are introduced by oxidizing thiol groups present on the purine rings.
Tetrahydrofuran Attachment: The tetrahydrofuran moieties are attached via nucleophilic substitution reactions, where hydroxyl groups react with appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide linkages, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bonds can yield thiol groups.
Substitution: The hydroxyl groups on the tetrahydrofuran moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Tetrahydrofuran Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Molecular Targets: Enzymes involved in purine metabolism, such as xanthine oxidase.
Pathways Involved: The compound may inhibit or modulate enzymatic activities, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6,6’-(9H-Fluorene-9,9-diyl)bis(2-naphthol): Another compound with disulfide linkages and aromatic rings.
9H-Purine-2,6-diamine: A simpler purine derivative with potential biological activity.
Uniqueness
5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is unique due to its combination of purine rings, disulfide linkages, and tetrahydrofuran moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
23520-99-2 |
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Molecular Formula |
C20H22N8O6S2 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
5-[6-[[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C20H22N8O6S2/c29-3-11-9(31)1-13(33-11)27-7-25-15-17(27)21-5-23-19(15)35-36-20-16-18(22-6-24-20)28(8-26-16)14-2-10(32)12(4-30)34-14/h5-14,29-32H,1-4H2 |
InChI Key |
NXMAXYGCTAAAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3SSC4=NC=NC5=C4N=CN5C6CC(C(O6)CO)O)CO)O |
Origin of Product |
United States |
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